3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-Isopropylbicyclo[111]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClN It is a bicyclic amine derivative, characterized by its unique bicyclo[111]pentane structure, which imparts significant strain and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions, often using isopropyl halides under basic conditions.
Amination: The amine group is introduced via nucleophilic substitution reactions, typically using ammonia or primary amines.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bicyclo[1.1.1]pentane core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride is not well-documented. its unique bicyclo[1.1.1]pentane structure suggests that it may interact with molecular targets through steric effects and strain-induced reactivity. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, potentially influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Isopropylbicyclo[1.1.1]pentan-1-amine: The free amine form without the hydrochloride salt.
3-tert-Butylbicyclo[1.1.1]pentan-1-amine: A similar compound with a tert-butyl group instead of an isopropyl group.
3-tert-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride: The hydrochloride salt of the tert-butyl derivative.
Uniqueness
3-Isopropylbicyclo[111]pentan-1-amine hydrochloride is unique due to its specific isopropyl substitution, which imparts distinct steric and electronic properties compared to other bicyclo[111]pentane derivatives
Properties
IUPAC Name |
3-propan-2-ylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-6(2)7-3-8(9,4-7)5-7;/h6H,3-5,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAKIEVMLDPIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1886967-00-5 |
Source
|
Record name | 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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